333‑Fold FGFR1 Potency Drop vs. 3,5‑Dimethoxy Regioisomer – Enabling Selectivity‑Driven Design
In a direct head‑to‑head kinase inhibition study, the pyrazolylaminopyrimidine bearing a 3,5‑dimethoxyphenyl group inhibited FGFR1 with an IC₅₀ of 60 nM, whereas the analogous compound with a 3,4‑dimethoxyphenyl group showed an IC₅₀ of 20 µM—a potency loss of approximately 333‑fold [1]. The 3,4‑dimethoxy substitution forces the phenyl ring into a parallel geometry with the pyrazolylaminopyrimidine core, disrupting a key hydrogen bond with Asp641 and preventing accommodation in the hydrophobic pocket [1]. This dramatic regioisomeric effect provides a rational basis for selecting the 3,4‑dimethoxy variant when FGFR1‑mediated activity must be minimized, such as in anti‑angiogenic programs seeking FGFR‑sparing profiles.
| Evidence Dimension | FGFR1 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | 20 µM (3,4‑dimethoxyphenyl analog of pyrazolylaminopyrimidine series) |
| Comparator Or Baseline | 60 nM (3,5‑dimethoxyphenyl analog of the same series) |
| Quantified Difference | ~333‑fold reduction in potency |
| Conditions | In vitro FGFR1 kinase inhibition assay; compounds are close regioisomers differing only in methoxy substitution pattern (3,4‑ vs. 3,5‑dimethoxy). Data from Klein et al., ACS Med. Chem. Lett. 2014. |
Why This Matters
This quantitative selectivity window allows procurement teams to justify the 3,4‑dimethoxy compound as a negative control or selectivity tool for FGFR1, distinct from the 3,5‑dimethoxy regioisomer which would be chosen for potent FGFR1 inhibition.
- [1] Klein, T.; Tucker, J.; Holdgate, G. A.; et al. FGFR1 Kinase Inhibitors: Close Regioisomers Adopt Divergent Binding Modes and Display Distinct Biophysical Signatures. ACS Med. Chem. Lett. 2014, 5 (2), 166–171. View Source
